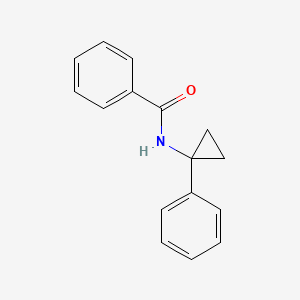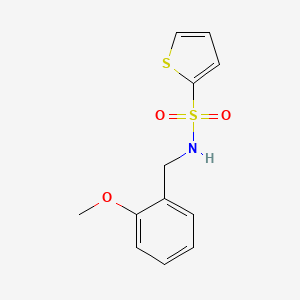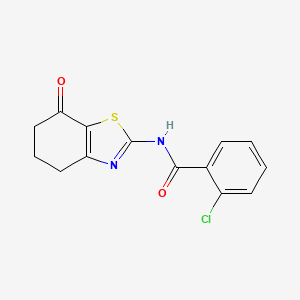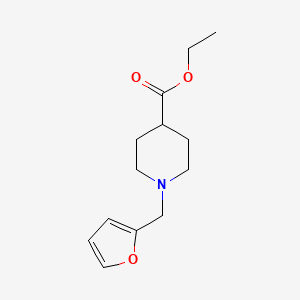
N-(1-phenylcyclopropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-phenylcyclopropyl)benzamide, also known as PCP benzamide, is a chemical compound that belongs to the class of arylcyclohexylamines. It was first synthesized in 2003 by a group of researchers at the University of California, San Francisco. Since then, it has gained significant attention from the scientific community due to its potential applications in research and medicine.
Mechanism of Action
The exact mechanism of action of N-(1-phenylcyclopropyl)benzamide benzamide is not fully understood, but it is believed to act as a partial agonist of dopamine and serotonin receptors. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
N-(1-phenylcyclopropyl)benzamide benzamide has been shown to have a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as effects on dopamine and serotonin receptors. It has also been shown to have antipsychotic and anti-inflammatory effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-phenylcyclopropyl)benzamide benzamide in lab experiments is its potential as a modulator of dopamine and serotonin receptors, making it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, one limitation is the lack of information on its long-term effects and potential toxicity, which may limit its use in clinical applications.
Future Directions
There are several potential future directions for research on N-(1-phenylcyclopropyl)benzamide benzamide, including further investigation of its mechanism of action, its potential as a treatment for mood disorders, and its effects on other neurotransmitter systems. Additionally, studies investigating the long-term effects and potential toxicity of N-(1-phenylcyclopropyl)benzamide benzamide may provide valuable information for its use in clinical applications.
Conclusion:
In conclusion, N-(1-phenylcyclopropyl)benzamide benzamide is a promising chemical compound with potential applications in scientific research and medicine. Its ability to modulate dopamine and serotonin receptors makes it a useful tool in studying the role of these receptors in various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential long-term effects.
Synthesis Methods
The synthesis of N-(1-phenylcyclopropyl)benzamide benzamide involves the reaction of 1-phenylcyclopropylamine with benzoyl chloride in the presence of a base, such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of N-(1-phenylcyclopropyl)benzamide benzamide as a white crystalline powder. The purity of the compound can be improved through recrystallization or column chromatography.
Scientific Research Applications
N-(1-phenylcyclopropyl)benzamide benzamide has been used in various scientific research studies due to its potential as a modulator of dopamine and serotonin receptors. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders. Additionally, N-(1-phenylcyclopropyl)benzamide benzamide has been used in studies investigating the role of dopamine and serotonin receptors in drug addiction and withdrawal.
properties
IUPAC Name |
N-(1-phenylcyclopropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15(13-7-3-1-4-8-13)17-16(11-12-16)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHKQMTVHJDHSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-phenylcyclopropyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5677726.png)
![(3S*,4R*)-1-{[6-(dimethylamino)pyridin-3-yl]carbonyl}-4-methylpiperidine-3,4-diol](/img/structure/B5677738.png)
![1-[(2-fluorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5677747.png)
![(4S)-N-ethyl-4-{[(4-hydroxyphenyl)acetyl]amino}-1-[(methylthio)acetyl]-L-prolinamide](/img/structure/B5677756.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(2-methylphenyl)propanoyl]-3-pyrrolidinol](/img/structure/B5677764.png)


![1-(4-chlorophenyl)-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5677789.png)
![2-amino-4-(2-furyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5677794.png)

![4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5677814.png)
![N-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5677830.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-({[3-(methylthio)phenyl]amino}carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B5677832.png)